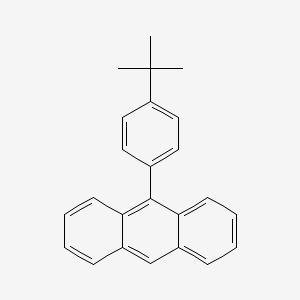

9-(4-Tert-butylphenyl)anthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Organic Electronics

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic semiconductors that possess distinct optical, electrical, and magnetic properties owing to their extended conjugated structures. rsc.org These characteristics make them highly promising for applications in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgresearchgate.net The ability to chemically modify PAHs allows for the fine-tuning of their electronic properties, leading to materials with optimized performance for specific device architectures. researchgate.net The planar nature of many PAHs facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. frontiersin.org However, this same planarity can sometimes lead to undesirable aggregation effects, which can be mitigated through the strategic introduction of bulky substituents. researchgate.net

Role of the Anthracene (B1667546) Core in Functional Organic Materials

The anthracene core, with its three linearly fused benzene (B151609) rings, serves as a fundamental component in the design of functional organic materials. numberanalytics.comrroij.com Its inherent blue fluorescence and high charge carrier mobility make it an attractive chromophore for light-emitting applications. frontiersin.orgwikipedia.org The reactivity of the 9 and 10 positions of the anthracene ring allows for the straightforward introduction of various functional groups, enabling the modulation of its electronic and physical properties. mdpi.com This versatility has led to the development of a vast library of anthracene derivatives with tailored characteristics, such as improved solubility, thermal stability, and charge-transporting capabilities. nih.govrsc.org Anthracene-based materials have been successfully employed as emissive layers in OLEDs, active components in OFETs, and even as building blocks for organic supercapacitors. nih.govrsc.org

Overview of 9-(4-Tert-butylphenyl)anthracene in Contemporary Research

In the landscape of anthracene derivatives, this compound has emerged as a compound of significant interest. The introduction of the 4-tert-butylphenyl group at the 9-position of the anthracene core serves a dual purpose. The bulky tert-butyl group introduces steric hindrance that can disrupt intermolecular π-π stacking, thereby reducing aggregation-caused quenching of fluorescence and improving the performance of solution-processed devices. researchgate.netelsevierpure.com This is a critical consideration for achieving high-efficiency and color-pure emission in OLEDs. researchgate.net

Research has shown that the tert-butylphenyl substituent influences the molecular and crystal structure of the anthracene derivative. For instance, in 2-(tert-butyl)-9-(4-(tert-butyl)phenyl)anthracene, the dihedral angle between the 4-tert-butylphenyl group and the anthracene moiety can vary significantly, impacting the solid-state packing and, consequently, the material's electronic properties. researchgate.net The synthesis of such derivatives often involves Suzuki cross-coupling reactions, a powerful tool for creating C-C bonds between aromatic rings. researchgate.netnih.gov

Studies on related anthracene derivatives with tert-butyl substitutions have demonstrated high thermal stability, with decomposition temperatures often exceeding 300°C, a crucial factor for the longevity of electronic devices. psu.eduvulcanchem.com The electrochemical properties of these materials are also of prime importance, with modifications to the anthracene core influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection and transport in devices. elsevierpure.com

The strategic design of molecules like this compound exemplifies the molecular engineering approach prevalent in modern materials science, where specific functionalities are built into a molecule to achieve desired macroscopic properties. The ongoing research into this and related compounds continues to expand the toolbox for creating high-performance organic electronic devices.

Structure

3D Structure

Properties

Molecular Formula |

C24H22 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

9-(4-tert-butylphenyl)anthracene |

InChI |

InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3 |

InChI Key |

CNRQPOCDGPMSBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Synthetic Routes for 9-(4-Tert-butylphenyl)anthracene and Related Structures

The construction of the 9-aryl-anthracene scaffold is predominantly achieved through modern cross-coupling reactions, offering high efficiency and functional group tolerance.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of 9-arylanthracenes. lookchem.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide. libretexts.org

For the synthesis of this compound, a common approach involves the reaction of 9-bromoanthracene (B49045) with 4-tert-butylphenylboronic acid. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the boronic acid, which enhances the polarization of the organic ligand and facilitates the transmetalation step. organic-chemistry.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. For instance, palladacycle complexes have been shown to be highly effective catalysts for Suzuki couplings involving anthracene (B1667546) derivatives, sometimes allowing for sequential or even one-pot triple couplings to generate highly substituted anthracenes. nih.govacs.org In some cases, an anthracene-based covalent organic framework can be used to support palladium nanoparticles, which then act as a visible-light-mediated photocatalyst for the Suzuki-Miyaura reaction. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling to Synthesize 9-Arylanthracenes

| Anthracene Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 9,10-Dibromoanthracene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | THF/Toluene (B28343)/H₂O | 85 | Good | lookchem.com |

| 9,10-Dibromoanthracene | Benzofuran-2-boronic acid | Palladacycle IA (0.5) | - | K₂CO₃ | THF/H₂O | 60 | Good | nih.govacs.org |

| Aryl Bromides | Arylboronic Acids | Pd/AntCOF | - | - | Water | Ambient | - | rsc.org |

Note: This table presents generalized conditions for the synthesis of diarylanthracenes, which are analogous to the synthesis of this compound from 9-bromoanthracene.

McMurry Reactions in Anthracene Derivative Synthesis

The McMurry reaction provides an alternative, albeit less direct, route to highly substituted alkene systems, which can be precursors to or components of more complex anthracene-containing structures. rsc.orgwikipedia.org This reaction involves the reductive coupling of two ketone or aldehyde groups using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like LiAlH₄, zinc, or potassium. wikipedia.orgorganicreactions.org

The mechanism is generally understood to involve two main stages: the formation of a pinacolate (1,2-diolate) complex via single electron transfer from the titanium species to the carbonyl groups, followed by the deoxygenation of this intermediate to form the alkene. rsc.orgwikipedia.org This method is particularly useful for the synthesis of sterically congested alkenes that are difficult to prepare by other means. youtube.com

While not a direct method for the arylation of the anthracene core, the McMurry reaction can be employed to synthesize complex structures incorporating anthracene moieties. For example, a ketone bearing an anthracene group could be coupled with another ketone, potentially one with a 4-tert-butylphenyl group, to generate a complex alkene. This reaction has been used in the synthesis of various tri- and tetra-arylethylene analogues. nih.gov

Other Catalytic Approaches for Arylation of Anthracene

Beyond the Suzuki coupling, other metal-catalyzed reactions are employed for the arylation of anthracene. These methods often focus on the direct C-H activation of the anthracene core or the coupling of other organometallic reagents. beilstein-journals.org

Palladium-catalyzed C-H arylation offers an atom-economical alternative to cross-coupling reactions that require pre-functionalized starting materials. For instance, a palladium(II)-catalyzed tandem transformation involving diphenyl carboxylic acids and acrylates has been developed to generate substituted anthracene derivatives. beilstein-journals.org Other approaches include rhodium-catalyzed oxidative coupling reactions of arylboronic acids with alkynes to form tetrasubstituted anthracenes. beilstein-journals.org Gold-catalyzed cyclization of o-alkynyldiarylmethanes also provides a route to substituted anthracenes. beilstein-journals.org

Furthermore, direct α-arylation of carbonyl compounds with aryl halides, including those derived from anthracene, can be achieved using palladium catalysis. organic-chemistry.org These methods broaden the toolkit available for the synthesis of functionalized anthracene frameworks.

Functionalization Strategies and Derivative Synthesis

The introduction of specific substituents onto the anthracene framework is crucial for tuning its electronic and photophysical properties.

Introduction of Bulky Aromatic Substituents

The introduction of bulky groups, such as the 4-tert-butylphenyl substituent, onto the anthracene core significantly influences the molecule's properties. These bulky groups can prevent π-stacking and force the anthracene ring out of planarity, which can be desirable in certain applications. sfu.ca

The synthesis of anthracenes with peripherally-substituted phenyl groups is often achieved through methods like the Suzuki coupling, as previously discussed. sfu.ca Diels-Alder reactions represent another powerful strategy. For example, substituted anthraquinones can be synthesized via a Diels-Alder reaction between thiophene (B33073) dioxides and benzoquinones, followed by reduction to the corresponding anthracene. This allows for the placement of various substituents at the 2-, 3-, 6-, and 7-positions. sfu.ca

The modification of the anthracene ring at the 9 and 10 positions with bulky substituents can also lead to compounds with higher fluorescence quantum yields and altered lipophilicity. mdpi.com

Multi-Substituted Anthracene Frameworks

The synthesis of multi-substituted anthracene frameworks often requires a strategic combination of the synthetic methods described above. For instance, a double intermolecular Wittig reaction followed by a deprotection and intramolecular double ring-closing condensation reaction has been used to prepare 2,3,6,7-substituted anthracene derivatives, which are typically challenging to synthesize. chemrxiv.org

Sequential Suzuki-Miyaura cross-coupling reactions are a particularly effective strategy for creating unsymmetrically substituted anthracenes. Starting from a dihaloanthracene, such as 9,10-dibromoanthracene, different arylboronic acids can be introduced in a stepwise manner. nih.govacs.orgresearchgate.net This allows for precise control over the substitution pattern, enabling the synthesis of complex molecules with tailored properties.

Bromoanthracenes serve as versatile precursors for a variety of functionalized derivatives. Through nucleophilic substitution and elimination reactions, a range of di- and tetrabromoanthracenes can be prepared and subsequently used in cross-coupling reactions to introduce diverse substituents. nih.gov

Mechanistic Insights into Reaction Pathways

The formation of this compound via Suzuki-Miyaura coupling involves a well-established catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. The reaction typically couples 9-bromoanthracene with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base.

Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of 9-bromoanthracene to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium-carbon and palladium-bromine bond, resulting in a square planar palladium(II) intermediate. The reactivity in this step is influenced by the nature of the palladium catalyst and its ligands. For instance, the use of bulky electron-rich phosphine (B1218219) ligands on the palladium center can facilitate the oxidative addition process. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into this process. These studies help in determining the energy barriers and the geometry of the transition states. For the oxidative addition of aryl halides to palladium(0) complexes, the reaction is generally proposed to proceed through an initial coordination of the aromatic π-system of the anthracene core to the palladium atom. nih.gov

Transmetalation:

Recent mechanistic investigations, including kinetic and computational studies, have shed light on the intermediates involved in transmetalation. Evidence suggests the formation of a palladium-oxygen-boron linkage in a pre-transmetalation intermediate. nih.govrsc.org The nature of the base and the solvent system plays a critical role in the efficiency of this step.

Reductive Elimination:

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups, the anthracene and the 4-tert-butylphenyl moieties, which are bound to the palladium(II) center, couple to form the final product, this compound. This process regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle. The reductive elimination is typically a facile and irreversible step.

Below is a table summarizing the key steps and intermediates in the Suzuki-Miyaura coupling for the synthesis of this compound.

| Step | Reactants | Key Intermediates | Product of Step |

| Oxidative Addition | 9-Bromoanthracene, Pd(0)Ln | Anthracenyl-Pd(II)-Bromo complex | [Pd(9-anthracenyl)(Br)Ln] |

| Transmetalation | [Pd(9-anthracenyl)(Br)Ln], 4-tert-Butylphenylboronic acid, Base | Borate species, Pd-O-B intermediate | [Pd(9-anthracenyl)(4-tert-butylphenyl)Ln] |

| Reductive Elimination | [Pd(9-anthracenyl)(4-tert-butylphenyl)Ln] | - | This compound, Pd(0)Ln |

L represents the ligands attached to the palladium catalyst, and n is the number of ligands.

Detailed kinetic and computational studies on closely related systems provide further quantitative insights. For example, DFT calculations on the Suzuki-Miyaura coupling of various aryl halides have helped to quantify the activation energies for each step, confirming that transmetalation is often the step with the highest energy barrier. nih.gov The steric hindrance imposed by the bulky anthracene and tert-butylphenyl groups can also influence the rate and selectivity of the reaction.

Photophysical Phenomena and Spectroscopic Characterization

Electronic Absorption Spectroscopy

The electronic absorption properties of 9-(4-tert-butylphenyl)anthracene and its derivatives are characterized by strong transitions in the ultraviolet-visible (UV-Vis) region, primarily arising from the anthracene (B1667546) moiety.

The UV-Vis absorption spectrum of this compound is dominated by the characteristic spectral features of the anthracene core. nih.gov In solution, it typically exhibits a structured absorption band in the range of 340 to 420 nm. nih.gov These absorption maxima are attributed to π→π* electronic transitions within the conjugated aromatic system. vulcanchem.com For instance, absorption maxima for related derivatives have been recorded between 387 nm and 399 nm. vulcanchem.com The spectrum of 9-tert-butylanthracene, a closely related compound, shows a characteristic ¹Lₐ absorption band at 371 nm. The general shape of the spectrum, with its multiple vibronic peaks, is a hallmark of the anthracene chromophore, which can be observed with peaks around 253 nm and 365 nm in related structures. researchgate.net

Table 1: UV-Vis Absorption Maxima of this compound Derivatives in Different Solvents

| Solvent | Absorption Maximum (λabs) (nm) | Source |

| Toluene (B28343) | 387 | vulcanchem.com |

| Dichloromethane | 399 | vulcanchem.com |

The molecular structure of this compound plays a critical role in defining its absorption characteristics. The attachment of the 4-tert-butylphenyl group at the 9-position of the anthracene ring introduces significant steric hindrance. This forces the phenyl ring to twist out of the plane of the anthracene core, resulting in a notable dihedral angle. vulcanchem.com This twisting reduces the extent of π-π stacking interactions between adjacent molecules in the solid state. vulcanchem.com

Luminescence Properties and Emission Spectroscopy

The compound and its derivatives are highly luminescent, exhibiting both photoluminescence in solution and electroluminescence in solid-state devices.

This compound derivatives are efficient emitters. In solution, they exhibit strong fluorescence with emission peaks typically appearing in the blue region of the spectrum, between 438 nm and 467 nm. vulcanchem.com The photoluminescence quantum yield (PLQY or Φ), which measures the efficiency of the emission process, is notably high for this class of molecules. vulcanchem.com For comparison, the parent anthracene molecule has a PLQY in the range of 0.28–0.36. nih.gov For this compound derivatives, the PLQY can range from 0.42 to 0.56, depending on the solvent. vulcanchem.com For example, a quantum yield of 0.56 has been recorded in toluene, while a value of 0.42 was observed in dichloromethane. vulcanchem.com The high PLQY is partly due to the rigid anthracene core and the steric hindrance from the tert-butylphenyl group, which can reduce non-radiative decay pathways. mdpi.com

Table 2: Photoluminescence Data for a this compound Derivative

| Solvent | Emission Maximum (λem) (nm) | Quantum Yield (Φ) | Source |

| Toluene | 438 | 0.56 | vulcanchem.com |

| Dichloromethane | 467 | 0.42 | vulcanchem.com |

In the context of organic light-emitting diodes (OLEDs), derivatives of this compound function as highly effective blue-emitting materials. When incorporated into multilayer OLED devices, these compounds exhibit efficient blue electroluminescence. researchgate.netelsevierpure.comnih.gov

Devices using emitters based on this molecular structure have achieved high external quantum efficiencies (EQE), a key metric for OLED performance. For example, one device incorporating a related derivative, N-(4-tert-butylphenyl)-N-phenyl-4-(9,10-diphenylanthracen-3-yl)benzenamine, demonstrated an EQE of 7.34% and a luminous efficiency of 11.2 cd/A, producing blue light with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.25). researchgate.net Another derivative used in a non-doped device configuration yielded deep-blue emission with CIE coordinates of (0.16, 0.07) and a maximum EQE of 3.94%. researchgate.net The introduction of a tert-butyl group to an anthracene-based emitter has been shown to improve luminance efficiency, with one device achieving 1.49 cd/A. elsevierpure.comnih.gov

Table 3: Electroluminescence Performance of OLEDs with this compound Derivatives

| Derivative Type | Max. Luminous Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Source |

| N-(4-tert-butylphenyl)-N-phenyl-4-(9,10-diphenylanthracen-3-yl)benzenamine | 11.2 | 7.34% | (0.15, 0.25) | researchgate.net |

| 10,10′-bis(4-tert-butylphenyl)-9,9′-bianthracene (non-doped) | - | 3.94% | (0.16, 0.07) | researchgate.net |

| 4-(2 or 3-tert-butyl...)-N,N-diphenylaniline Isomer | 1.49 | - | - | elsevierpure.comnih.gov |

| 1,1,2,2-tetrakis(4-(anthracen-9-yl)phenyl)ethene (TAPE) | 3.17 | - | (0.213, 0.323) |

The emission spectrum of this compound is sensitive to the polarity of its environment, a phenomenon known as solvatochromism. As the polarity of the solvent increases, a bathochromic (red) shift is observed in the emission wavelength. For example, the emission peak shifts from 438 nm in the non-polar solvent toluene to 467 nm in the more polar dichloromethane. vulcanchem.com

This solvatochromic shift, which can be in the range of 12–18 nm, is indicative of a change in the dipole moment of the molecule upon excitation and suggests the presence of an intramolecular charge transfer (ICT) character in the excited state. vulcanchem.com The twisted arrangement between the electron-donating tert-butylphenyl group and the electron-accepting anthracene core facilitates this charge transfer upon photoexcitation. vulcanchem.comiaea.org The sensitivity to solvent polarity is a key feature, highlighting how the local environment can modulate the emissive properties of the molecule. researchgate.net

Excited State Dynamics

The behavior of this compound upon absorption of light is governed by a complex series of processes known as excited state dynamics. These processes dictate the fate of the absorbed energy and are fundamental to the compound's photophysical properties. Key among these are photoinduced electron transfer and the potential for singlet fission, a phenomenon observed in analogous molecular structures.

Photoinduced electron transfer (PET) is a critical process in the excited state dynamics of many donor-acceptor molecules. In systems analogous to this compound, intramolecular PET from an electron-donating group to the photo-excited anthracene core is a key deactivation pathway.

Research on related anthracene derivatives provides insight into the potential PET mechanisms for this compound. For instance, studies on 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane, where a hydrazine (B178648) unit acts as the electron donor, have utilized resonance Raman and electronic absorption spectroscopy to probe the charge-transfer band. nih.gov In this molecule, excitation leads to significant structural distortions on the hydrazine unit, consistent with the removal of an electron from the N-N π antibonding orbital. nih.gov The anthracene ring acts as the acceptor, with population of an antibonding π orbital. nih.gov

Similarly, investigations into (E)-9-(4-nitrostyryl)anthracene (An-NO2) paired with an electron donor like N,N-diethylaniline (DEA) in a non-polar solvent have demonstrated the generation of long-lived charge-separated states. researchgate.netias.ac.in In this system, the rate of back electron transfer was found to be significantly slower compared to an anthracene-DEA system without the nitrostyryl substituent. researchgate.net This suggests that extending the π-conjugation of the acceptor can effectively stabilize the resulting radical anion, thereby prolonging the lifetime of the charge-separated state. researchgate.net The formation of the An-NO2 radical anion and the DEA radical cation was confirmed using nanosecond laser flash photolysis. ias.ac.in

For this compound, the 4-tert-butylphenyl group is a relatively weak electron donor compared to moieties like hydrazines or amines. The dihedral angle between the phenyl ring and the anthracene plane is a critical parameter governing the electronic coupling between the potential donor and acceptor units. researchgate.net A larger dihedral angle would decrease this coupling, potentially making direct through-space PET less efficient. However, the tert-butyl group itself can influence excited state dynamics by acting as a "loose bolt," which may accelerate internal conversion processes, providing a non-radiative decay pathway that competes with fluorescence and other photochemical reactions. lookchem.com

The table below summarizes findings from analogous systems relevant to understanding PET in this compound.

| Compound/System | Key Findings | Technique(s) | Reference |

| 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane | Intramolecular PET from hydrazine unit to anthracene core. Largest distortions on the hydrazine unit upon excitation. | Resonance Raman Spectroscopy, Electronic Absorption Spectroscopy | nih.gov |

| (E)-9-(4-nitrostyryl)anthracene (An-NO2) – N,N-diethylaniline (DEA) | Generation of long-lived charge-separated states. Back electron transfer rate constant (kBET) ~3.8×10⁵ s⁻¹. | Nanosecond Laser Flash Photolysis, Luminescence Quenching | researchgate.netias.ac.in |

| 9-tert-butylanthracene | The tert-butyl group can act as a "loose bolt" to accelerate internal conversion from the excited singlet state. | Fluorescence Spectroscopy, Quantum Yield Measurement | lookchem.com |

Singlet fission (SF) is an exciton (B1674681) multiplication process where a singlet exciton (S₁) in one chromophore shares its energy with a neighboring ground-state chromophore (S₀) to generate two triplet excitons (T₁). annualreviews.org This process is spin-allowed and holds significant interest for enhancing the efficiency of photovoltaic devices. rsc.org For SF to be efficient, the energy of the singlet state must be approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). annualreviews.org

While SF in this compound itself is not extensively documented, studies on structurally similar anthracene derivatives provide crucial insights into the feasibility and governing factors of this pathway. The molecular packing in the solid state is a dominant factor controlling SF efficiency. acs.org

A key analogous system is 2-(triisopropylsilylethynyl)-anthracene (TIPS-anthracene). Computational studies initially suggested high SF yields, but experimental work on spin-cast thin films revealed a relatively low yield of 19% (out of a theoretical maximum of 200%). rsc.orgrsc.org Kinetic modeling suggests that this low yield is due to rapid non-radiative decay of both the initial singlet state and the correlated triplet pair state, ¹(TT), as well as fast dissociation of the triplet pair. rsc.org

Another important analogue is 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a commercial dye with suitable singlet (2.40 eV) and triplet (1.11 eV) energies for SF in the solid state. acs.org BPEA exists in two different crystalline forms, or polymorphs, which exhibit markedly different SF rates. The C2/c polymorph undergoes SF much faster (k_SF_ = (109 ± 4 ps)⁻¹) than the Pbcn polymorph (k_SF_ = (490 ± 10 ps)⁻¹). acs.org This difference is attributed to the degree of electronic coupling between adjacent molecules, particularly the LUMO-LUMO coupling, which is significantly larger in the C2/c structure due to more favorable π-stacking. acs.org This highlights the profound influence of crystal packing and intermolecular orientation on SF dynamics.

The primary factors influencing singlet fission in these systems are summarized below.

| Factor | Influence on Singlet Fission | Example System | Reference |

| Energetics | The singlet state energy must be at least twice the triplet state energy (E(S₁) ≥ 2E(T₁)). | General condition for SF | annualreviews.org |

| Molecular Packing | Polymorphism and π-stacking orientation strongly affect electronic coupling and SF rates. | TIPS-Anthracene, BPEA | acs.orgacs.org |

| Electronic Coupling | Stronger coupling between chromophores, particularly LUMO-LUMO coupling, can lead to faster SF rates. | BPEA (C2/c vs. Pbcn polymorph) | acs.org |

| Competing Decay Pathways | Non-radiative decay from the S₁ and ¹(TT) states can reduce the overall triplet yield. | TIPS-Anthracene | rsc.orgrsc.org |

For this compound, the bulky tert-butylphenyl substituent would significantly influence its solid-state packing. The twist between the phenyl and anthracene rings would likely disrupt the co-facial π-stacking that is often conducive to efficient singlet fission, potentially hindering this process. researchgate.net

Electrochemical Behavior and Electronic Energy Levels

Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox processes of chemical species. For aromatic hydrocarbons like anthracene (B1667546) and its derivatives, CV reveals the stability of the generated radical ions and the potentials at which oxidation and reduction occur.

The electrochemical behavior of anthracene derivatives typically involves reversible one-electron transfer steps. utexas.edu The central anthracene core is known to undergo both oxidation to a radical cation and reduction to a radical anion. utexas.eduutexas.edu In the case of 9,10-diphenylanthracene (B110198) (DPA), a closely related compound, electrochemical studies have demonstrated two reversible one-electron oxidation steps, leading to the formation of a stable radical cation and dication. utexas.edu Similarly, the reduction of DPA involves a reversible one-electron process to form a stable radical anion. utexas.edu

The introduction of a 4-tert-butylphenyl substituent at the 9-position of the anthracene core is expected to influence the electrochemical properties. A study on various 9,10-anthracene derivatives with different phenyl substituents has shown that such modifications can lead to minor changes in the electrochemical behavior, typically within a range of ±0.10 eV. sigmaaldrich.comdntb.gov.ua The tert-butyl group, being an electron-donating group, can slightly alter the electron density of the anthracene system, which in turn affects the oxidation and reduction potentials.

Table 1: Representative Electrochemical Data for Anthracene Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 9,10-diphenylanthracene | 1.14, 1.54 | -1.91 | Dichloromethane/TBAP | utexas.edu |

| Anthracene | 1.09 | -1.96 | Acetonitrile/TBAPF6 | Inferred from researchgate.net |

Note: The data presented is for closely related compounds and serves as a reference for the expected electrochemical behavior of 9-(4-tert-butylphenyl)anthracene. The potentials are for the first and second oxidation and the first reduction waves.

Determination of Frontier Molecular Orbital Energies (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental electronic parameters that determine the charge injection and transport properties of an organic semiconductor. These energy levels can be estimated from cyclic voltammetry data. The onset oxidation potential is used to calculate the HOMO energy level, while the onset reduction potential is used to determine the LUMO energy level.

For anthracene and its derivatives, the HOMO and LUMO levels are primarily located on the anthracene core. nih.gov The functionalization at the 9- and 10-positions with phenyl groups can slightly modify these energy levels. sigmaaldrich.com The introduction of a tert-butyl group on the phenyl ring is also expected to have a minor effect. Theoretical studies on triarylamine molecules have shown that substituents can be used to tune the HOMO energy level while having a lesser effect on the LUMO energy. sigmaaldrich.com

In a study of novel 9,10-anthracene derivatives, it was found that the HOMO energy levels were in the range of -5.45 to -5.65 eV, and the LUMO energy levels were around -2.55 to -2.65 eV. sigmaaldrich.comdntb.gov.ua These values are consistent with those of many air-stable organic semiconductors. Given that the 4-tert-butylphenyl substituent has a modest electronic effect, the HOMO and LUMO levels of this compound are expected to fall within a similar range.

Table 2: Estimated Frontier Molecular Orbital Energies for Anthracene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| 9,10-diphenylanthracene | -5.50 | -2.45 | 3.05 | Inferred from utexas.edu |

| Representative 9,10-anthracene derivative | -5.55 | -2.60 | 2.95 | sigmaaldrich.com |

Note: These values are estimations based on electrochemical data from related compounds and provide a likely range for the frontier molecular orbital energies of this compound.

Charge Transport Properties and Ambipolarity

The charge transport properties of an organic material, specifically its ability to transport holes (p-type), electrons (n-type), or both (ambipolar), are crucial for its application in electronic devices. These properties are intrinsically linked to the molecular structure, packing in the solid state, and the frontier molecular orbital energies.

Anthracene itself is known to be a p-type semiconductor with a reported hole mobility of up to 0.02 cm²/Vs in single-crystal field-effect transistors. researchgate.net However, the introduction of substituents can significantly alter the charge transport characteristics. Theoretical investigations into anthracene derivatives with aryl substituents have shown that these modifications can improve electron and hole injection capabilities. researchgate.net

The molecular packing plays a critical role in determining the charge carrier mobility. For instance, a study on 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene revealed that different crystalline polymorphs exhibited significantly different charge carrier mobilities, with one polymorph showing a high hole mobility of 0.988 cm²/V⁻¹s⁻¹. rsc.org This highlights the importance of controlling the solid-state structure.

While there is no specific data on the charge transport properties of this compound, the presence of the bulky tert-butylphenyl group could influence the intermolecular π-π stacking, which is a key factor for efficient charge transport. Research on other anthracene derivatives suggests that the material could exhibit either p-type or potentially ambipolar behavior depending on the molecular arrangement in the solid state. The term ambipolar refers to the ability of a material to transport both positive (holes) and negative (electrons) charge carriers. For a material to be ambipolar, it must have suitable HOMO and LUMO energy levels for both hole and electron injection from the electrodes. The development of organic semiconductors with ambipolar charge transport is of great interest for applications in complementary logic circuits. sigmaaldrich.com

Computational Studies and Theoretical Elucidation

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the ground-state properties of molecules, including their geometries and electronic structures, with a favorable balance of accuracy and computational cost. researchgate.netarxiv.org Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p), are commonly used to model anthracene-based systems. researchgate.net These calculations allow for the determination of key structural parameters and the distribution of electrons within the molecule. researchgate.netchemrxiv.org

The most striking structural feature of 9-substituted anthracenes is the rotational torsion between the anthracene (B1667546) core and the substituent at the 9-position. This is quantified by the dihedral angle, which describes the twist between the two aromatic systems.

In a study of the closely related compound, 2-(tert-butyl)-9-(4-(tert-butyl)phenyl)anthracene, DFT calculations determined the dihedral angle between the 4-tert-butylphenyl group and the anthracene moiety to be 68° for an isolated molecule in its ground state. researchgate.net This significant twist from planarity is a defining characteristic of the molecule's conformation. Experimental work on various crystalline forms (polymorphs) of this compound reveals that this angle is flexible and can vary between 66° and 106°, indicating that intermolecular forces within the crystal lattice can have a substantial impact on the molecule's final conformation. researchgate.net

For comparison, other 9-substituted anthracenes also exhibit non-planar geometries. The simpler 9-tert-butyl-anthracene (TBA) molecule shows a significant butterfly-like bending of the anthracene skeleton itself, with a dihedral angle of about 20° between the two lateral benzene (B151609) rings. yu.edu.jo In contrast, 9-(4-methoxyphenyl)anthracene has a calculated dihedral angle of 74.3° between its anthracene and benzene ring systems. nih.gov

| Compound | Dihedral Angle (Isolated/Calculated) | Dihedral Angle (Solid State/Experimental) |

| 2-(tert-butyl)-9-(4-(tert-butyl)phenyl)anthracene | 68° researchgate.net | 66° - 106° researchgate.net |

| 9-(4-methoxyphenyl)anthracene | 74.3° nih.gov | Not Specified |

| 9-tert-butyl-anthracene (anthracene core bend) | ~20° yu.edu.jo | 30.5° yu.edu.jo |

This table presents calculated and experimental dihedral angles for 9-(4-Tert-butylphenyl)anthracene and related compounds to illustrate substituent effects on molecular conformation.

The pronounced twist in this compound is a direct result of severe steric hindrance. The bulky tert-butyl group on the phenyl ring, combined with the steric clash between the hydrogen atoms on the phenyl ring and those on the peri-positions (1, 8, 13, 16) of the anthracene core, prevents the molecule from adopting a planar conformation. To alleviate this steric strain, the phenyl group rotates out of the plane of the anthracene unit.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical and photophysical properties of a molecule, one must investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for this purpose, providing reliable predictions of properties related to the absorption and emission of light. researchgate.netrsc.orgchemrxiv.org The method is essentially an extension of DFT that can describe the response of a molecule to a time-dependent electromagnetic field, such as light. researchgate.net

TD-DFT calculations are instrumental in predicting and interpreting UV-Visible absorption spectra. rsc.org The theory computes the vertical excitation energies, which are the energy differences between the ground state and various excited states at the ground-state geometry. chemrxiv.org These calculated energies correspond to the absorption maxima in an experimental spectrum. By calculating the energies and oscillator strengths (a measure of the probability of a transition), a theoretical spectrum can be generated. For similar quadrupolar anthracene derivatives, TD-DFT has been used to successfully assign spectral features, such as the difference between symmetric and antisymmetric stretching modes. semanticscholar.org

Upon absorption of a photon, a molecule transitions to an excited state, which can have a different equilibrium geometry than the ground state. researchgate.net TD-DFT can be used to perform geometry optimizations of these excited states to understand the resulting structural distortions. Studies on related D–A–D (donor-acceptor-donor) quadrupolar dyes based on a 9,10-dicyanoanthracene (B74266) core have shown that significant structural changes can occur upon excitation. semanticscholar.org In polar solvents, these molecules can undergo "excited-state symmetry breaking," where the electronic excitation, initially delocalized over the entire molecule, localizes onto one of the donor-acceptor branches. semanticscholar.org This leads to a highly dipolar excited state and substantial changes in the molecular geometry. For this compound, one would anticipate potential changes in the central dihedral angle and bond lengths of the anthracene core upon excitation, which would influence its fluorescence properties.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

While DFT and TD-DFT are excellent for describing single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of ensembles of molecules and their interactions over time. researchgate.net These simulations can model intermolecular forces, aggregation behavior in solution, and the dynamics within a crystal lattice. For 2-(tert-butyl)-9-(4-(tert-butyl)phenyl)anthracene, MD simulations based on ab initio (first-principles) methods have been used to investigate the relationship between the crystal structure and the dynamics of the tert-butyl groups. researchgate.net Such simulations provide insight into how intermolecular potentials within a packed solid influence molecular motion and can help explain the properties of the material in its solid state.

Advanced Materials Applications

Photosensitizers and Photoinitiators in Polymerization Processes

Anthracene (B1667546) derivatives have emerged as a promising class of photosensitizers and photoinitiators, particularly for polymerization processes initiated by visible light. nih.govmdpi.com This shift from traditional UV-curing methods is driven by the advantages of using cheaper, safer, and more energy-efficient light sources like light-emitting diodes (LEDs). nih.govmdpi.com The core function of a photosensitizer in this context is to absorb light at a specific wavelength and transfer the absorbed energy to another molecule, the photoinitiator, which then generates the reactive species—free radicals or cations—that initiate polymerization.

Anthracene-based compounds are particularly effective in photosensitizing onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts, which are common photoinitiators for both free-radical and cationic polymerization. researchgate.net The process typically involves the photoexcited anthracene derivative transferring an electron to the onium salt, leading to its decomposition and the formation of initiating species.

While direct research on 9-(4-tert-butylphenyl)anthracene as a photosensitizer is not extensively documented in publicly available literature, the behavior of analogous structures provides a strong indication of its potential. For instance, various anthracene derivatives are known to effectively sensitize iodonium salts like bis-(4-tert-butylphenyl)iodonium hexafluorophosphate. researchgate.net The presence of the tert-butylphenyl group in this compound is likely to enhance its solubility in common organic monomers and polymers, a crucial factor for achieving homogeneous polymerization. Furthermore, the electronic nature of the substituent can modulate the absorption spectrum and the energy levels of the excited states, allowing for the fine-tuning of its photosensitizing efficiency for specific light sources and photoinitiators.

The general mechanism for the photosensitization of an iodonium salt (On⁺X⁻) by an anthracene derivative (Anth) can be described as follows:

Light Absorption: Anth + hν → Anth* (excited state)

Electron Transfer: Anth* + On⁺X⁻ → [Anth⁺• On•]X⁻ (exciplex formation)

Generation of Initiating Species: [Anth⁺• On•]X⁻ → Anth⁺•X⁻ + Ar• + ArI

These generated radicals (Ar•) can then initiate the polymerization of various monomers, such as acrylates and epoxides. The efficiency of this process is dependent on the photophysical properties of the anthracene derivative, including its absorption wavelength, excited state lifetime, and redox potential.

Components in Dye-Sensitized Solar Cells (DSSC) as π-Bridge Scaffolds

Many high-performance organic dyes for DSSCs are designed with a Donor-π-Bridge-Acceptor (D-π-A) architecture. In this design:

The Donor (D) is an electron-rich moiety.

The Acceptor (A) is an electron-withdrawing group that also serves to anchor the dye to the semiconductor surface.

The π-Bridge (π) is a conjugated spacer that connects the donor and acceptor, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

Anthracene has been successfully incorporated as a π-bridge in D-π-A dyes, leading to enhanced power conversion efficiencies (PCE). The extended π-conjugation provided by the anthracene core can lead to several advantageous properties:

Broadened Absorption Spectra: A more extensive conjugated system typically results in a red-shift of the dye's absorption spectrum, allowing for the harvesting of a larger portion of the solar spectrum.

Increased Molar Extinction Coefficient: A higher molar extinction coefficient means more efficient light absorption by a smaller amount of dye.

Facilitated Charge Separation: The rigid and planar structure of the anthracene bridge can promote efficient charge separation and directed electron transfer from the donor to the acceptor, and subsequently to the semiconductor.

While specific studies detailing the use of this compound as a π-bridge are scarce, research on similar anthracene-based dyes demonstrates the potential of this structural motif. For example, replacing a naphthalene (B1677914) π-bridge with an anthracene π-bridge in a triphenylamine-based dye has been shown to improve the efficiency of DSSCs. diva-portal.org The introduction of the bulky tert-butyl group on the phenyl substituent in this compound could offer additional benefits, such as suppressing the formation of dye aggregates on the semiconductor surface. Dye aggregation is often detrimental to DSSC performance as it can lead to quenching of the excited state and a decrease in electron injection efficiency.

The performance of DSSCs is characterized by several key parameters, which are influenced by the molecular structure of the dye. The table below illustrates the impact of modifying the π-bridge on the performance of hypothetical D-π-A dyes, based on general trends observed in the literature.

| Dye Component | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) |

| D-Phenyl-A | 10.2 | 0.68 | 0.70 | 4.85 |

| D-Naphthalene-A | 12.5 | 0.70 | 0.71 | 6.21 |

| D-Anthracene-A | 14.8 | 0.72 | 0.72 | 7.66 |

This table presents illustrative data based on established trends for educational purposes and does not represent empirically measured values for a specific dye series.

Structural Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

A key structural parameter in 9-phenylanthracene (B14458) derivatives is the dihedral angle between the plane of the anthracene (B1667546) core and the attached phenyl ring. For an isolated molecule of the di-tert-butylated analogue in its ground state, this angle is calculated to be 68° or 112°. researchgate.net However, single-crystal X-ray diffraction studies on its various polymorphs—different crystal forms of the same compound—show that this angle is flexible and varies significantly, ranging from 66° to 106° across six independent molecules found in three different polymorphs. researchgate.net This variability highlights the molecule's conformational adaptability in response to different crystal packing environments.

For comparison, other 9-substituted anthracene derivatives also show significant twisting. For instance, 9-(4-Methoxyphenyl)anthracene exhibits a dihedral angle of 74.3° between its aromatic ring systems. This twisting is a direct consequence of the steric hindrance between the hydrogen atoms at the 1, 8, and 1' positions of the anthracene and phenyl rings.

Table 1: Comparative Dihedral Angles in 9-Phenylanthracene Derivatives

| Compound | Dihedral Angle (Anthracene vs. Phenyl) | Source |

|---|---|---|

| 2-(tert-butyl)-9-(4-(tert-butyl)phenyl)anthracene | 66° - 106° (polymorph dependent) | researchgate.net |

| 9-(4-Methoxyphenyl)anthracene | 74.3° | |

Note: Data for a closely related di-substituted analogue is presented due to the absence of specific data for the title compound.

Molecular Packing and Solid-State Organization

The way 9-(4-tert-butylphenyl)anthracene molecules arrange themselves in the solid state is heavily influenced by the steric demands of the tert-butylphenyl substituent. In unsubstituted anthracene, the planar molecules pack in a characteristic herringbone motif, stabilized by π-π stacking interactions. researchgate.net However, the introduction of the bulky 9-substituent disrupts this efficient packing.

The large, non-planar conformation, characterized by the significant dihedral angle between the aromatic systems, makes close, cofacial π-π stacking of the anthracene cores sterically unfavorable. polymer.cn As a result, the solid-state organization is dominated by weaker, non-covalent interactions, such as C-H···π interactions. polymer.cnrsc.orgrsc.org These interactions occur between the hydrogen atoms of one molecule and the electron-rich π-system of an adjacent molecule.

Influence of Steric Bulk on Intermolecular Interactions

The voluminous nature of the tert-butyl group is the single most important factor governing the intermolecular interactions of this compound. This concept, known as steric hindrance, describes how the size of a chemical group can slow or prevent chemical reactions and influence molecular conformation and packing. researchgate.net

The primary effect of the tert-butyl group's steric bulk is the enforcement of a twisted conformation, as detailed by the large dihedral angle between the anthracene and phenyl rings. This twisting minimizes intramolecular steric clashes but comes at the cost of reduced π-system conjugation.

A secondary, but equally important, consequence is the inhibition of intermolecular π-π stacking. The bulky group acts as a spacer, preventing the planar anthracene cores of adjacent molecules from approaching each other closely enough for significant π-orbital overlap. This reduction in π-π interactions is a common feature in sterically hindered aromatic systems. While this prevents the formation of tightly packed dimers or aggregates common to planar molecules, it allows for the formation of complex networks held together by numerous, albeit weaker, C-H···π interactions. polymer.cnrsc.org The carbazole (B46965) group in CZANP, for example, acts as a rigid steric hindrance substituent that creates long-range, herringbone-like stacking arrangements. rsc.org This demonstrates that while strong π-π stacking is suppressed, the steric hindrance directs the formation of other ordered, solid-state architectures.

Q & A

Q. What are the common synthetic routes for 9-(4-tert-butylphenyl)anthracene, and how do reaction conditions influence product purity?

The synthesis typically involves coupling anthracene derivatives with 4-tert-butylphenyl groups via cross-coupling reactions (e.g., Suzuki or Grignard-based methods). For example, Grignard reagents like pent-4-enylmagnesium bromide can react with anthrone precursors, followed by acid quenching and purification via column chromatography . Reaction temperature and stoichiometry are critical: excess Grignard reagent (≥3 equivalents) ensures complete substitution, while slow addition minimizes side reactions. Purity is confirmed using HPLC (>99%) or TGA (thermal stability >220°C) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms substitution patterns (e.g., tert-butyl protons at δ 1.3–1.5 ppm; anthracene aromatic protons at δ 7.2–8.5 ppm) .

- UV-Vis spectroscopy : Identifies π→π* transitions (e.g., absorption peaks at 350–450 nm) .

- Fluorescence spectroscopy : Measures quantum yield (Φf = 0.20–0.75) and emission profiles (blue emission at 450–500 nm) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between substituents and anthracene core) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Crystal packing is stabilized by C–H···π interactions between anthracene’s edge C–H bonds and the tert-butylphenyl group’s surface, creating a 67° dihedral angle . X-ray diffraction reveals anisotropic displacement parameters (ADPs) for tert-butyl groups, indicating rotational flexibility despite steric bulk. Polarized optical microscopy shows rapid crystallization (major growth within 15 minutes), driven by edge-to-face interactions that template rectangular prism morphologies (dimensions ~0.3 mm) .

Q. What challenges arise in achieving high external quantum efficiency (EQE) in OLEDs using this compound, and how can device architecture address them?

While this compound exhibits blue emission, EQE is limited by excimer formation due to planar anthracene stacking. Strategies include:

- Twisted molecular design : Introducing bulky substituents (e.g., biphenyl groups) increases dihedral angles (e.g., 89.4° in bianthracene derivatives), suppressing excimer emission .

- Layer engineering : Double-layer OLED structures with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes confine recombination zones, achieving EQE >1% and luminous efficiency >1.5 lm/W at <10 V .

- Host-guest systems : Blending with high-triplet-energy hosts (e.g., carbazole derivatives) reduces triplet-polaron quenching .

Q. How do electron-donating substituents (e.g., –SCH3) enhance the photophysical properties of anthracene derivatives?

Substituents like –SCH3 lower oxidation potentials (e.g., 998 mV vs. SCE) and extend conjugation, shifting absorption to longer wavelengths (λmax ~460 nm). The electron-donating effect increases molar extinction coefficients (ε = 17,527 dm³mol⁻¹cm⁻¹ at 389 nm) and improves photosensitization efficiency in photopolymerization (62% monomer conversion at 365 nm) . DFT calculations correlate substituent electronegativity with HOMO-LUMO gaps, guiding rational design .

Q. What contradictions exist in reactivity data for anthracene derivatives during Diels-Alder reactions?

While anthracene typically reacts at the 9,10-positions, steric hindrance from tert-butyl groups can redirect reactivity. For example, 9-substituted anthracenes show reduced dimerization but increased regioselectivity with maleic anhydride at the 1,4-positions. Conflicting reports on reaction yields (50–85%) highlight the need for controlled stoichiometry (1:1.2 anthracene:dienophile) and inert atmospheres to suppress side reactions .

Methodological Considerations

Q. How should researchers design experiments to resolve discrepancies in thermal stability data?

Thermogravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition temperatures (Td) ranging from 221–484°C depending on substituents . Discrepancies arise from sample purity (validate via HPLC) and heating rates. Differential scanning calorimetry (DSC) complements TGA by identifying phase transitions (e.g., melting points ~250°C) and confirming amorphous/crystalline content .

Q. What computational methods predict the optoelectronic properties of substituted anthracenes?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV for tert-butyl derivatives) and correlates them with experimental UV-Vis data. Time-dependent DFT (TD-DFT) models excited-state behavior, while molecular dynamics (MD) simulations assess packing efficiency in thin films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.